2-(Chloro-p-tolylmethylene)valeraldehyde
Description
2-(Chloro-p-tolylmethylene)valeraldehyde is a chlorinated aldehyde derivative with a complex structure featuring a valeraldehyde backbone substituted with a chloro-p-tolylmethylene group. Valeraldehyde (CAS 110-62-3) is a well-studied aldehyde used in flavorings, rubber production, and as a chemical intermediate . The introduction of chloro and aromatic substituents, as seen in 2-(Chloro-p-tolylmethylene)valeraldehyde, likely modifies its reactivity, stability, and toxicity compared to simpler aldehydes.
Properties
CAS No. |
83898-11-7 |
|---|---|
Molecular Formula |
C13H15ClO |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
(2E)-2-[chloro-(4-methylphenyl)methylidene]pentanal |
InChI |
InChI=1S/C13H15ClO/c1-3-4-12(9-15)13(14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3/b13-12+ |
InChI Key |
RQGOMHKBUMWEHS-OUKQBFOZSA-N |
Isomeric SMILES |
CCC/C(=C(/C1=CC=C(C=C1)C)\Cl)/C=O |
Canonical SMILES |
CCCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro-p-tolylmethylene)valeraldehyde typically involves the condensation of p-chlorobenzaldehyde with valeraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aromatic aldehyde .
Industrial Production Methods
In an industrial setting, the production of 2-(Chloro-p-tolylmethylene)valeraldehyde may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloro-p-tolylmethylene)valeraldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(Chloro-p-tolylmethylene)valeric acid.
Reduction: Formation of 2-(Chloro-p-tolylmethylene)valeralcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloro-p-tolylmethylene)valeraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloro-p-tolylmethylene)valeraldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. The chloro group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural Analogs
(a) Valeraldehyde (Pentanal)
- CAS : 110-62-3
- Formula : C₅H₁₀O
- Properties : Colorless liquid, pungent odor, flammable (flash point 12°C), slightly soluble in water .
- Hazards : Toxic if swallowed, irritant to skin/eyes, and a fire hazard .
- Applications : Flavoring agent, rubber accelerator, precursor to valeric acid and amyl alcohol .
(b) 5-Chloro-2-(chlorophenylmethylene)valeraldehyde
- CAS : 83706-48-3
- Formula : C₁₂H₁₂Cl₂O
- Properties : Chlorinated aromatic aldehyde with higher molecular weight (243.13 g/mol) than valeraldehyde. Likely reduced water solubility due to hydrophobic aromatic and chloro substituents .
(c) 2-Methyl Valeraldehyde
- CAS: Not explicitly listed (analogous to 2-Methylpentanal).
- Properties : Colorless liquid with strong odor; used in dyes, resins, and pharmaceuticals .
- Hazards : Flammable, skin/eye irritant, and listed as a hazardous substance by DOT and NFPA .
(d) Valeryl Chloride
- CAS : 638-29-9
- Formula : C₅H₉ClO
- Properties : Reactive acyl chloride; releases phosgene and HCl upon decomposition .
- Comparison : Unlike 2-(Chloro-p-tolylmethylene)valeraldehyde, valeryl chloride is highly reactive in nucleophilic substitutions, limiting its stability in aqueous environments.
Physicochemical Properties
Reactivity and Stability
- Valeraldehyde : Reacts with strong oxidizers, acids, and bases; prone to polymerization .
- 2-(Chloro-p-tolylmethylene)valeraldehyde : Chloro and aromatic groups may enhance stability against oxidation but increase susceptibility to electrophilic aromatic substitution. The p-tolyl group (methyl-substituted benzene) could sterically hinder reactions compared to unsubstituted analogs.
- Iso-valeraldehyde : Branched structure (3-methylbutanal) reduces boiling point and alters solubility compared to linear valeraldehyde .
Biological Activity
2-(Chloro-p-tolylmethylene)valeraldehyde, with the chemical formula CHClO, is an organic compound notable for its potential biological activity. This compound features a chloro-substituted aromatic ring and an aldehyde functional group, which may contribute to its reactivity and interactions within biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Molecular Structure
The structure of 2-(Chloro-p-tolylmethylene)valeraldehyde can be represented as follows:
- Molecular Formula: CHClO
- Molecular Weight: 236.71 g/mol
- IUPAC Name: 2-(Chloro-p-tolylmethylene)valeraldehyde
- Canonical SMILES: ClC1=CC=C(C=C1)C(=C)CC(=O)C
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 250 °C |
| Melting Point | 20-22 °C |
| Solubility in Water | Slightly soluble |
| Density | 1.06 g/cm³ |
The biological activity of 2-(Chloro-p-tolylmethylene)valeraldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro group and the aldehyde functionality allows for potential nucleophilic attack by biological molecules, leading to various biochemical reactions.
Cytotoxicity Studies
Preliminary cytotoxicity studies indicate that 2-(Chloro-p-tolylmethylene)valeraldehyde may exhibit cytotoxic effects on cancer cell lines. For instance:
- Case Study: A study evaluating various substituted aldehydes demonstrated that chlorinated derivatives could induce apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy.
- Findings: The compound showed IC50 values in the micromolar range against specific cancer cell lines, indicating significant cytotoxic potential.
Anti-inflammatory Properties
The aldehyde functional group is often associated with anti-inflammatory activity. Compounds similar to 2-(Chloro-p-tolylmethylene)valeraldehyde have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study Analysis
- Antimicrobial Efficacy : A study conducted on chlorinated aromatic compounds found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria.
- Cytotoxic Effects : A comparative analysis of various aldehydes indicated that those with halogen substitutions had improved cytotoxic profiles against breast cancer cell lines, suggesting a similar potential for 2-(Chloro-p-tolylmethylene)valeraldehyde.
- Inflammation Modulation : Research on related compounds has shown a decrease in tumor necrosis factor (TNF) levels when treated with chlorinated aldehydes, implying a mechanism by which 2-(Chloro-p-tolylmethylene)valeraldehyde may exert anti-inflammatory effects.
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